molecular formula C9H6ClN B1265530 6-Chloroquinoline CAS No. 612-57-7

6-Chloroquinoline

Cat. No. B1265530
CAS RN: 612-57-7
M. Wt: 163.6 g/mol
InChI Key: GKJSZXGYFJBYRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloroquinoline and its derivatives involves various chemical reactions, including cyclization, chlorination, and nitration. Murugavel et al. (2017) synthesized novel chloroquinoline derivatives showing promising antioxidant and anti-diabetic agents properties through elementary analysis like FT-IR, NMR, and Mass spectra using GCMS. The process involves sophisticated organic synthesis techniques to introduce the chloro group at specific positions on the quinoline ring (Murugavel, S., Jacob Prasanna Stephen, C. S., Subashini, R., & Ananthakrishnan, D., 2017).

Molecular Structure Analysis

Experimental and theoretical studies have been conducted to understand the molecular structure of 6-Chloroquinoline. Kose and Bardak (2023) investigated the molecular structure, spectroscopic, and electronic features of 6-chloroquinoline using experimental techniques and DFT/B3LYP method, revealing how chlorine substitution alters the reactive nature of the quinoline moiety (Kose, E., & Bardak, F., 2023).

Chemical Reactions and Properties

Chloroquinoline derivatives engage in various chemical reactions, including binding interactions with DNA and showing significant biological activities. Murugavel et al. (2017) explored the binding interaction of chloroquinoline derivatives with calf thymus DNA (CT-DNA) through fluorescence quenching studies and molecular docking analysis, indicating their potential as effective anti-diabetic agents (Murugavel, S., et al., 2017).

Physical Properties Analysis

The physical properties of 6-Chloroquinoline, including its crystal structure and spectroscopic characteristics, have been extensively studied. Luo and Sun (2014) characterized two new metastable crystalline forms of 6-chloroquinolin-2(1H)-one, revealing insights into their structural and spectral properties through techniques like single-crystal diffraction and solid-state vibrational spectroscopy (Luo, Yang‐Hui, & Sun, Baiwang, 2014).

Chemical Properties Analysis

The chemical properties of 6-Chloroquinoline derivatives, such as their reactivity and interaction with various molecules, have been a subject of research. Studies by Murugavel et al. (2017) on chloroquinoline derivatives have demonstrated their antioxidant activity and potential as anti-diabetic agents, highlighting the diverse chemical properties these compounds possess (Murugavel, S., et al., 2017).

Scientific Research Applications

Cancer Therapy Enhancement

6-Chloroquinoline and its analogs, like chloroquine (CQ), are being studied for their potential as enhancing agents in cancer therapies. These compounds can effectively sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. The lysosomotrophic property of these compounds appears to be crucial for increasing efficacy and specificity in cancer therapies (Solomon & Lee, 2009).

Antiviral Effects

Chloroquine, a 9-aminoquinoline, exhibits direct antiviral effects, inhibiting pH-dependent steps of the replication of several viruses, including members of the flaviviruses, retroviruses, and coronaviruses. Its effects against HIV replication are being tested in clinical trials. Moreover, chloroquine has immunomodulatory effects, which can be crucial in managing viral diseases (Savarino et al., 2003).

Novel Compounds and Compositions

Several novel compounds and compositions based on the scaffold of chloroquine have been studied and patented. This includes efforts to repurpose chloroquine for various infectious and noninfectious diseases, exploring its biochemical properties to maximize its intrinsic value (Njaria et al., 2015).

Independent Effects in Cancer Treatment

Chloroquine is used in combination with chemotherapeutic drugs and radiation to enhance tumor cell killing in cancer treatment. Its ability to inhibit lysosomal acidification and block autophagy plays a key role in its effectiveness. Ongoing clinical trials are investigating the use of chloroquine and hydroxychloroquine for cancer therapy, either alone or in combination with other anticancer drugs (Maycotte et al., 2012).

Safety And Hazards

6-Chloroquinoline causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Quinoline and its functionalized derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

6-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJSZXGYFJBYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060611
Record name Quinoline, 6-chloro-
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Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinoline

CAS RN

612-57-7
Record name 6-Chloroquinoline
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Record name 6-Chloroquinoline
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Record name 6-Chloroquinoline
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Record name Quinoline, 6-chloro-
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Record name Quinoline, 6-chloro-
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Record name 6-chloroquinoline
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Record name 6-CHLOROQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
622
Citations
T Fujinaga, K Takaoka - Journal of Electroanalytical Chemistry and …, 1968 - Elsevier
… The effect of phenol on the 6-chloroquinoline wave in DMF is shown in Figs. 4 and 5. The addition of phenol up to a concentration of I mM to a solution of I mM 6-chloroquinoline had no …
Number of citations: 12 www.sciencedirect.com
MAVR da Silva, MAR Matos, LMPF Amaral - The Journal of Chemical …, 2006 - Elsevier
… The compounds, 2- and 6-chloroquinoline were studied in a different time so a different … For the compounds, 2-, 4- and 6-chloroquinoline, 20.00 cm 3 of aqueous As 2 O 3 were used, …
Number of citations: 13 www.sciencedirect.com
Y Sun, M Zhang, Y Zou, H Zhang… - ACS Applied Nano …, 2022 - ACS Publications
… -order reaction with respect to 6-chloroquinoline hydrogenation. Also, … 6-chloroquinoline conversion curves, as shown in Figure S4. Accordingly, the reaction rate (r) of 6-chloroquinoline …
Number of citations: 3 pubs.acs.org
SL Wang, JM Lin - Chemical physics letters, 2007 - Elsevier
A push–pull compound with intramolecular charge transfer (ICT) characteristic, 6-Cl-2-StQ-NMe 2 , was synthesized in this work. The emission maxima of 6-Cl-2-StQ-NMe 2 correlates …
Number of citations: 20 www.sciencedirect.com
AS Yanni - Collection of Czechoslovak chemical communications, 1991 - cccc.uochb.cas.cz
… Interaction of 6-chloroquinoline-5,8-dione hydrochloride with … to 6-chloroquinoline-5,8-quinone hydrochloride9. Refluxing of a mixture of equimolecular amounts of 6-chloroquinoline-5,8-…
Number of citations: 8 cccc.uochb.cas.cz
YT Pratt, NL Drake - Journal of the American Chemical Society, 1960 - ACS Publications
6-Chloro-and 7-chloro-5, 8-quinolinequinone (II and III) were prepared and aryl groups were introduced at the unsub-stituted positions of the quinone rings by reaction with diazonium …
Number of citations: 83 pubs.acs.org
AS Yanni, ZH Khalil - Journal of Chemical Technology & …, 1991 - Wiley Online Library
… Some new 7-alkyl (or aryl) aminomethyl-6-chloroquinoline-5,8-quinones (If) have been obtained through the reaction of 6-chloroquinoline-S,8-quitione with primary aliphatic or aromatic …
Number of citations: 1 onlinelibrary.wiley.com
K Etem, F Bardak - Celal Bayar University Journal of Science, 2023 - dergipark.org.tr
In this study, molecular structure, spectroscopic, and electronic features of 6-chloroquinoline were studied via experimental techniques of FT-IR, UV-Vis, 1H and 13C NMR and …
Number of citations: 2 dergipark.org.tr
T OS Kumar, KM Mahadevan… - Letters in Drug …, 2016 - ingentaconnect.com
… 2-aryl/heteroaryl-6-chloroquinoline-4carboxylic acids [16]. … In testimony of our study on 6-chloroquinoline-4-carboxylates… 2aryl/heteroaryl-ethyl-6-chloroquinoline-4-carboxylates (2a-j) …
Number of citations: 1 www.ingentaconnect.com
W Gao, X Fu, Y Li, D Wang, Y Zhao - Chinese Journal of Organic …, 2016 - sioc-journal.cn
A facile synthesis of 2-(benzo (naphtho) furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives (3a~ p) has been described, involving ultrasound-assisted three-step one-pot …
Number of citations: 1 sioc-journal.cn

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